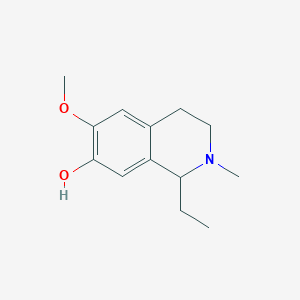

1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is a complex organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by methylation and ethylation steps. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic chemistry, this reaction can replace one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound.

Scientific Research Applications

1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol has been studied for various applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in modulating biological pathways.

Medicine: Explored for its therapeutic potential in treating neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

- 1-Methyl-6-methoxy-2-ethyl-1,2,3,4-tetrahydroisoquinolin-7-ol

- 1-Ethyl-6-methoxy-2-propyl-1,2,3,4-tetrahydroisoquinolin-7-ol

Uniqueness: 1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and methyl groups at specific positions on the tetrahydroisoquinoline ring system can result in distinct pharmacological properties compared to its analogs.

Biological Activity

1-Ethyl-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol (EMTHIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of EMTHIQ, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

EMTHIQ has a complex chemical structure characterized by the following molecular formula:

- Molecular Formula : C13H17NO3

- IUPAC Name : this compound

The compound features a methoxy group and an ethyl substituent that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that EMTHIQ exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

These findings suggest that EMTHIQ could be a candidate for developing new antimicrobial agents against resistant bacterial strains.

Anti-Cancer Activity

EMTHIQ has also demonstrated anti-cancer properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | < 25 |

| MCF-7 (breast cancer) | 30 |

| PC-3 (prostate cancer) | 40 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

Neuroprotective Effects

The neuroprotective potential of EMTHIQ has been explored in models of neurodegenerative diseases. It is suggested that EMTHIQ may inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease:

- AChE Inhibition IC50 : 1680 nM

This inhibition could contribute to increased acetylcholine levels in the brain, potentially alleviating cognitive decline associated with Alzheimer's disease.

The biological activities of EMTHIQ can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anti-Cancer Mechanism : EMTHIQ induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Neuroprotective Mechanism : By inhibiting AChE, EMTHIQ helps maintain higher levels of acetylcholine, which is crucial for cognitive functions.

Case Studies

Several case studies have highlighted the efficacy of EMTHIQ in various biological contexts:

- Study on Antimicrobial Efficacy : A research team evaluated the antimicrobial activity of EMTHIQ against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro.

- Cancer Cell Line Study : In a study involving HepG2 cells, treatment with EMTHIQ resulted in significant cell death compared to untreated controls, suggesting its potential as an anti-cancer agent.

- Neuroprotection in Animal Models : In vivo studies using rodent models have shown that EMTHIQ administration can improve cognitive function and reduce amyloid plaque formation associated with Alzheimer's disease.

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

1-ethyl-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C13H19NO2/c1-4-11-10-8-12(15)13(16-3)7-9(10)5-6-14(11)2/h7-8,11,15H,4-6H2,1-3H3 |

InChI Key |

LSSNGUXKALZUIF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC(=C(C=C2CCN1C)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.